molecular formula C6H6N2S B14238267 5H-[1,2,4]Thiadiazolo[4,5-a]pyridine CAS No. 561322-27-8

5H-[1,2,4]Thiadiazolo[4,5-a]pyridine

Cat. No.: B14238267
CAS No.: 561322-27-8
M. Wt: 138.19 g/mol
InChI Key: ZPKJEANEICVXTD-UHFFFAOYSA-N
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Description

5H-[1,2,4]Thiadiazolo[4,5-a]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the broader class of thiadiazoles, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-[1,2,4]Thiadiazolo[4,5-a]pyridine typically involves multi-component reactions. One common method is the reaction of 1,3,4-thiadiazole-amines with aldehydes and active methylene compounds in the presence of a catalyst such as vanadium oxide loaded on fluorapatite. This reaction is carried out in ethanol solvent at room temperature, yielding high product efficiency .

Industrial Production Methods

Industrial production methods for this compound often involve green chemistry principles to ensure sustainability and eco-friendliness. The use of heterogeneous catalysts and solvent-free conditions are preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5H-[1,2,4]Thiadiazolo[4,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like vanadium oxide. Reaction conditions vary but often involve mild temperatures and environmentally friendly solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

5H-[1,2,4]Thiadiazolo[4,5-a]pyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial, anticancer, and antioxidant properties, making it valuable in drug development.

Properties

CAS No.

561322-27-8

Molecular Formula

C6H6N2S

Molecular Weight

138.19 g/mol

IUPAC Name

5H-[1,2,4]thiadiazolo[4,5-a]pyridine

InChI

InChI=1S/C6H6N2S/c1-2-4-8-5-7-9-6(8)3-1/h1-3,5H,4H2

InChI Key

ZPKJEANEICVXTD-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C2N1C=NS2

Origin of Product

United States

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